5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide
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Overview
Description
5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide is a synthetic organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling with furan-2-carboxamide: The final step involves coupling the brominated intermediate with furan-2-carboxamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiadiazole and furan rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can modify the functional groups on the heterocyclic rings.
Scientific Research Applications
5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide: This compound shares a similar core structure but differs in the heterocyclic ring attached to the furan moiety.
5-Bromo-1-methyl-1H-1,2,4-triazole: Another brominated heterocyclic compound with different biological and chemical properties.
Uniqueness
5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide is unique due to the combination of its heterocyclic rings, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2S/c1-6-14-15-11(19-6)16-4-7(5-16)13-10(17)8-2-3-9(12)18-8/h2-3,7H,4-5H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYLICXDJPPRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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